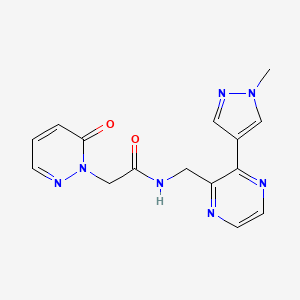

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a methylpyrazole group and a pyridazinone-linked acetamide moiety. The compound’s design combines rigidity from aromatic systems with polar functional groups, suggesting balanced solubility and binding properties.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-21-9-11(7-20-21)15-12(16-5-6-17-15)8-18-13(23)10-22-14(24)3-2-4-19-22/h2-7,9H,8,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNPFCKFTRINLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.

Mode of Action

This compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the uptake of glucose into cells.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 313.38 g/mol. Its structure features a pyrazole ring, a pyrazine moiety, and a pyridazine derivative, which are known to confer biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the Pyrazole Ring : Using 1-methylpyrazole as a key starting material.

- Coupling Reactions : Employing coupling agents to link the pyrazole and pyrazine components.

- Final Acetamide Formation : Reacting with acetic anhydride or similar reagents to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Inhibition of c-Met Kinase : Compounds with similar structures have been shown to inhibit c-Met tyrosine kinase, which plays a crucial role in tumor growth and metastasis. A study reported that derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

The proposed mechanism involves:

- Inhibition of Signaling Pathways : Targeting the c-Met signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

- Induction of Cell Cycle Arrest : Compounds like N-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea have shown efficacy in inducing G1 phase arrest in cancer cell lines .

Case Studies and Research Findings

A detailed examination of related compounds reveals significant findings:

| Compound | IC50 (μM) | Target | Activity |

|---|---|---|---|

| R,S)-12a | 0.002 | c-Met | Antiproliferative |

| N-(4-chlorobenzyl)-3... | 0.035 | c-Met | Cell cycle arrest |

| Methyl 2-(4-(3-(1-methyl... | 0.013 | AMPK | Anticancer development |

These findings suggest that modifications to the core structure can enhance biological activity, particularly against specific targets involved in cancer progression.

Scientific Research Applications

The biological activity of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways within cells.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity: Studies have shown that derivatives containing similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies

Several research studies have explored the efficacy and applications of this compound:

- Anticancer Research:

- Antimicrobial Evaluation:

- Inflammatory Disease Models:

Comparison with Similar Compounds

Key Observations :

- Pyrazine vs.

- Substituent Effects : The methylpyrazole group in the target compound offers steric bulk compared to ’s p-tolyl group, possibly influencing binding pocket compatibility.

- Functional Groups: The pyridazinone in the target compound and ’s triazolopyridazine both provide hydrogen-bonding sites, but the latter’s methoxy group may confer better pharmacokinetics .

Physicochemical Properties

While experimental data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

- Target Compound: The pyridazinone and acetamide groups enhance hydrophilicity, while the methylpyrazole adds moderate lipophilicity.

- : The methoxy group in the triazolopyridazine derivative likely increases solubility compared to the target compound .

- : Benzimidazole-containing analogs may suffer from poor solubility due to extended aromaticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.